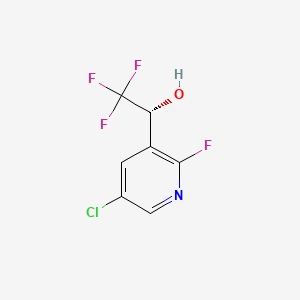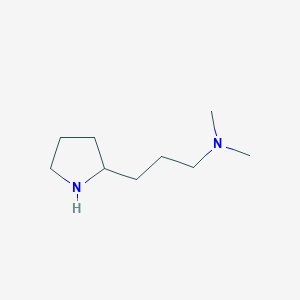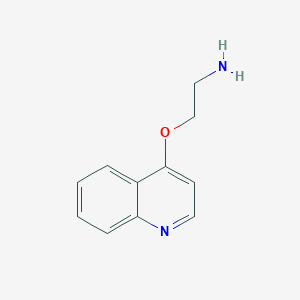
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the CuAAC reaction, with optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of halogenated triazole derivatives.
Applications De Recherche Scientifique
2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-methyl-1H-1,2,4-triazol-3-amine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
Comparison: 2-methyl-4-(1H-1,2,4-triazol-3-yl)butan-2-amine is unique due to the presence of both a triazole ring and a butan-2-amine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the triazole ring also enhances its potential for forming coordination complexes with metals, making it valuable in catalysis and materials science.
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methyl-4-(1H-1,2,4-triazol-5-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)4-3-6-9-5-10-11-6/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
Clé InChI |
ZGPBJFUBOJYIAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=NC=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)
aminehydrochloride](/img/structure/B13611292.png)
![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
